2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol
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Overview
Description
2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol is a chemical compound with the molecular formula C9H15NOS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol typically involves the reaction of thiophene derivatives with appropriate amines and alcohols.
Industrial Production Methods
The use of continuous flow reactors and other industrial-scale equipment would be necessary to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol
- 1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-ol
- 1-Amino-2-methylpropan-2-ol
Uniqueness
2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-Methyl-1-[(thiophen-2-ylmethyl)amino]propan-2-ol is an organic compound notable for its unique structure, which includes a thiophene ring and an amino alcohol functional group. This compound, with the molecular formula C11H15NOS, has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.
The compound's structure contributes to its biological activity. The presence of a chiral center and the thiophene moiety may influence its interaction with biological targets. Understanding these interactions is crucial for assessing its therapeutic potential.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.0039 - 0.025 mg/mL |
Bacillus subtilis | 4.69 - 22.9 µM |
Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, preliminary research indicates that this compound may possess anti-inflammatory effects. It is believed to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. Such interactions could lead to therapeutic benefits in treating conditions characterized by inflammation.
Understanding the mechanism by which this compound exerts its biological effects is essential for its development as a therapeutic agent. Research has focused on:
- Binding Affinity : Studies have investigated the compound's binding affinity to various receptors and enzymes.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and microbial growth.
- Biochemical Pathway Modulation : Its ability to modulate biochemical pathways suggests potential applications in treating diseases related to inflammation and infection.
Case Studies
Several case studies have highlighted the efficacy of compounds structurally similar to this compound:
- Study on Alkaloids : A study examining various monomeric alkaloids found that certain structural features enhanced antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, similar to the observed effects of this compound .
- Inflammation Models : In vitro models assessing anti-inflammatory effects showed that compounds with amino alcohol functional groups could significantly reduce markers of inflammation, supporting the hypothesis regarding the anti-inflammatory potential of this compound .
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-methyl-1-(thiophen-2-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-9(2,11)7-10-6-8-4-3-5-12-8/h3-5,10-11H,6-7H2,1-2H3 |
InChI Key |
OXKFPTJTYCQYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC=CS1)O |
Origin of Product |
United States |
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